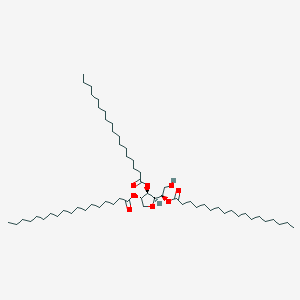

sorbitan tristearate (span 65); Span 65; span (R) 65 hlb-value 2.1; Span-65; Emulsifier S-65

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

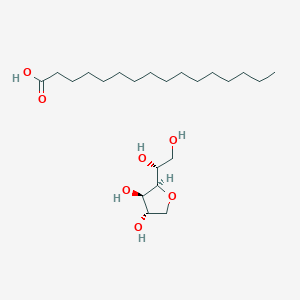

Sorbitan tristearate, commonly known as Span 65, is a nonionic surfactant and emulsifier widely used in various industries. It is derived from sorbitol and stearic acid, making it a member of the sorbitan esters family. This compound is known for its ability to stabilize water-in-oil emulsions and is frequently used in food, cosmetics, and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sorbitan tristearate is synthesized through the esterification of sorbitol with stearic acid. The reaction typically involves heating sorbitol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction conditions usually include temperatures ranging from 180°C to 220°C and may require several hours to complete.

Industrial Production Methods: In industrial settings, the production of sorbitan tristearate involves continuous esterification processes. The raw materials, sorbitol and stearic acid, are fed into a reactor where they undergo esterification. The product is then purified through distillation or crystallization to remove any unreacted materials and by-products. The final product is often a mixture of partial esters of sorbitol and its anhydrides with stearic acid.

Analyse Des Réactions Chimiques

Types of Reactions: Sorbitan tristearate primarily undergoes hydrolysis and saponification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of sorbitol and stearic acid. Saponification, a specific type of hydrolysis under basic conditions, results in the formation of soap and glycerol.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.

Reaction Conditions: Hydrolysis reactions are usually conducted at elevated temperatures (around 100°C) to accelerate the reaction rate.

Major Products:

Hydrolysis: Sorbitol and stearic acid.

Saponification: Soap (sodium or potassium stearate) and glycerol.

Applications De Recherche Scientifique

Sorbitan tristearate has a wide range of applications in scientific research and industry:

Chemistry: Used as an emulsifier in the preparation of various chemical formulations.

Biology: Employed in the stabilization of biological samples and as a component in cell culture media.

Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.

Industry: Commonly used in the food industry as an emulsifier and stabilizer in products like margarine, chocolate, and confectionery. It also finds applications in cosmetics for its emulsifying properties in creams and lotions.

Mécanisme D'action

Sorbitan tristearate exerts its effects by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. It interacts with both hydrophilic and lipophilic molecules, allowing it to form stable water-in-oil emulsions. The molecular targets include the oil-water interface, where it forms a monolayer that prevents coalescence of the dispersed phase.

Comparaison Avec Des Composés Similaires

Sorbitan tristearate is part of a family of sorbitan esters, each with unique properties:

Sorbitan monostearate (Span 60): Has a higher hydrophilic-lipophilic balance (HLB) value, making it more suitable for oil-in-water emulsions.

Sorbitan monooleate (Span 80): Known for its excellent emulsifying properties in oil-in-water systems.

Sorbitan monolaurate (Span 20): Used in food and cosmetic applications for its mildness and stability.

Compared to these compounds, sorbitan tristearate is unique in its ability to stabilize water-in-oil emulsions effectively, making it particularly valuable in applications requiring such emulsions.

Propriétés

IUPAC Name |

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-octadecanoyloxyethyl]-4-octadecanoyloxyoxolan-3-yl] octadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59-,60-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKVXMKNXIZHLF-LLPUSWRMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H114O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7944830.png)

![Spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B7944835.png)

![endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B7944878.png)

![5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7944884.png)

![5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7944899.png)

![1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B7944953.png)